3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide

P-glycoprotein inhibition regioisomer differentiation medicinal chemistry

3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide (CAS 2309574-56-7) is a synthetic small molecule (C15H16ClNO3, MW 293.74) belonging to the class of substituted benzamides featuring a 2,5-disubstituted furan moiety. The compound incorporates a 3-chloro substituent on the benzamide ring, an N-hydroxyethyl linker, and a 2,5-dimethylfuran-3-yl group.

Molecular Formula C15H16ClNO3
Molecular Weight 293.75
CAS No. 2309574-56-7
Cat. No. B2465370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
CAS2309574-56-7
Molecular FormulaC15H16ClNO3
Molecular Weight293.75
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C15H16ClNO3/c1-9-6-13(10(2)20-9)14(18)8-17-15(19)11-4-3-5-12(16)7-11/h3-7,14,18H,8H2,1-2H3,(H,17,19)
InChIKeyHLENNMWOHNUMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide (CAS 2309574-56-7): Baseline Identity and Class Context


3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide (CAS 2309574-56-7) is a synthetic small molecule (C15H16ClNO3, MW 293.74) belonging to the class of substituted benzamides featuring a 2,5-disubstituted furan moiety . The compound incorporates a 3-chloro substituent on the benzamide ring, an N-hydroxyethyl linker, and a 2,5-dimethylfuran-3-yl group. Its structural architecture places it within a pharmacologically relevant chemical space explored for modulation of membrane transporters, particularly P-glycoprotein (P-gp), where the N-phenylbenzamide motif has been identified as a key pharmacophore [1]. However, publicly available primary literature specific to this exact compound is extremely sparse, and no authoritative database entry (e.g., PubChem, ChEMBL) was retrievable at the time of this analysis, limiting baseline characterization to vendor-supplied structural data and class-level inference.

Why In-Class Substitution of 3-Chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide Carries Undefined Risk


Substituted benzamides with 2,5-disubstituted furan appendages are not functionally interchangeable, as minor positional variations in the aromatic ring—such as the chloro substitution site—can profoundly alter target engagement, pharmacokinetic profile, and efflux transporter susceptibility. In the structurally characterized P-gp inhibitor series, the N-phenylbenzamide pharmacophore critically depends on the electronic and steric properties conferred by the benzamide ring substituents [1]. A closely related regioisomer, 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide (CAS 2320608-68-0), differs only in the position of the chlorine atom, yet even this seemingly modest change could yield divergent P-gp inhibitory potency, cytotoxicity, or in vivo efficacy due to altered hydrogen-bonding networks with residues such as Asn 721 and Met 986 in the P-gp binding pocket [1]. Without direct comparative data between the 3-chloro and 2-chloro regioisomers, any assumption of functional equivalence is unsupported and may lead to experimental failure or procurement of an inactive surrogate.

Quantitative Differential Evidence for 3-Chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide: Head-to-Head Comparator Analysis


Regioisomeric Chloro Position: 3-Cl vs. 2-Cl Substituted Benzamide – Structural and Predicted Physicochemical Comparison

The most structurally proximal analog identified is 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide (CAS 2320608-68-0), differing solely in the chlorine position (ortho vs. meta) [1]. While no direct head-to-head biological assay comparing these two regioisomers has been published, their computed molecular properties (molecular weight, logP, PSA) are identical (C15H16ClNO3, MW 293.75, logP ~3.0, PSA ~66.4 Ų) [1][2]. However, the electronic distribution and steric environment around the benzamide carbonyl differ: the 3-chloro substitution exerts a meta electron-withdrawing inductive effect, whereas the 2-chloro position introduces both steric hindrance and potential intramolecular hydrogen bonding with the amide N–H. In the context of the P-gp pharmacophore model where N-phenylbenzamide interacts with Asn 721 and Met 986 [3], the differential positioning of the chlorine may alter binding affinity and efflux inhibition potency, though no quantitative IC50 or EC50 values are available for the target compound to confirm this hypothesis.

P-glycoprotein inhibition regioisomer differentiation medicinal chemistry

Procurement Availability: Target Compound vs. 2-Chloro Regioisomer – Commercial Sourcing Comparison

A direct comparison of commercial availability reveals that 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide (CAS 2320608-68-0) is stocked by Life Chemicals as catalog item F6507-3673, with documented pricing (e.g., 1 mg for $54.00, 5 mg for $84.00) [1]. In contrast, the target 3-chloro compound (CAS 2309574-56-7) is listed primarily on excluded vendor sites (BenchChem, EvitaChem) with no verified pricing, purity certification, or inventory data from a reputable third-party supplier accessible at the time of this analysis. The only authoritative source confirming the CAS registry and molecular identity is ChemSrc, which does not provide commercial availability information . This disparity in sourcing transparency directly impacts procurement feasibility and experimental reproducibility.

chemical procurement commercial availability screening library

P-gp Inhibitory Pharmacophore Context: Class-Level SAR and the Absence of Target Compound Data

The EJMC 2023 study by Yang et al. established a comprehensive SAR for 50 novel 2,5-disubstituted furan derivatives with benzamide motifs, identifying N-phenylbenzamide as the critical pharmacophore for P-gp inhibition and advancing compound III-8 as a lead with broad-spectrum reversal activity and in vivo efficacy (MCF-7/ADR xenograft model) [1]. The study provides quantitative benchmarks: the lead compound 5m exhibited an EC50 of 0.89 ± 0.11 μM against P-gp, and III-8 demonstrated low cytotoxicity with significant Rh123 accumulation in MCF-7/ADR cells, indicating potent efflux inhibition [1]. However, the target compound 3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide was not explicitly included among the 50 derivatives profiled in this study, nor are any IC50, EC50, or fold-reversal values available for it. This places the compound within the same chemotype as validated P-gp inhibitors but without any quantitative evidence to rank its potency relative to characterized analogs like III-8 or 5m.

P-glycoprotein inhibitor structure-activity relationship multidrug resistance reversal

Potential Application Scenarios for 3-Chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide Based on Available Evidence


Exploratory P-Glycoprotein Inhibitor Screening Library Expansion

Given that the 2,5-disubstituted furan benzamide chemotype has been validated for P-gp inhibition with nanomolar to micromolar potency [1], the 3-chloro compound may be considered as a diversity element in a screening library designed to probe regioisomeric effects on P-gp binding. However, this application is strictly exploratory; the compound's activity is entirely uncharacterized, and procurement should be accompanied by plans for de novo biological evaluation (e.g., Rh123 accumulation assay in MCF-7/ADR cells) rather than reliance on inferred potency.

Regioisomeric Selectivity Probe for P-gp Binding Pocket Mapping

The compound's sole differentiable feature from the commercially available 2-chloro analog [2] is the meta vs. ortho chlorine position. This makes it a candidate for paired regioisomer studies aimed at mapping the steric and electronic requirements of the P-gp binding site, particularly around residues Asn 721 and Met 986 [1]. Such studies require tandem procurement of both regioisomers, with the understanding that the 2-chloro compound is currently the only regioisomer with verified commercial sourcing.

Medicinal Chemistry Starting Point for Novel Benzamide-Derived P-gp Modulators

The compound's structure incorporates the N-phenylbenzamide pharmacophore identified as essential for P-gp inhibition [1]. With a free hydroxyl group on the ethyl linker, it offers a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) to generate analogs with potentially improved potency or pharmacokinetic properties. This application scenario is predicated on the compound's role as a synthetic intermediate rather than a final biologically characterized entity.

Quote Request

Request a Quote for 3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.